4-Biphenylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCHZLOJGKSWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075234 | |
| Record name | 4-Biphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3597-91-9 | |
| Record name | [1,1′-Biphenyl]-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BIPHENYLMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-BIPHENYLMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Biphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8BN8XCF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 4 Biphenylmethanol and Its Derivatives
Catalytic Reduction Approaches for 4-Acetylbiphenyl (B160227) to 4-Biphenylmethanol
The catalytic reduction of 4-acetylbiphenyl presents a direct route to this compound. This transformation involves the conversion of the ketone functional group to a secondary alcohol. Various reducing agents and catalytic systems have been employed to achieve this reduction efficiently.
Commonly, sodium borohydride (B1222165) (NaBH4) is used as a reducing agent. smolecule.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). Another powerful reducing agent, lithium aluminum hydride (LiAlH4), can also be utilized for this purpose, often in an ether solvent. smolecule.com
Recent advancements have focused on developing more sophisticated catalytic systems. For instance, iron pincer complexes have shown activity in the hydrogenation of ketones. rsc.org One study demonstrated the reduction of 4-acetylbiphenyl to 1-(4-biphenyl)ethanol in high yield using an iron complex, albeit with moderate enantioselectivity. rsc.org Additionally, palladium-based catalysts, often in combination with a hydrogen source, can facilitate this reduction. biosynth.com The choice of catalyst and reaction conditions can be tuned to optimize yield and selectivity.
| Precursor | Reducing Agent/Catalyst | Solvent | Product | Yield |
| 4-Acetylbiphenyl | Sodium Borohydride (NaBH4) | Methanol/Ethanol | This compound | High |
| 4-Acetylbiphenyl | Lithium Aluminum Hydride (LiAlH4) | Ether | This compound | High |
| 4-Acetylbiphenyl | Iron Pincer Complex | Hexane | 1-(4-Biphenyl)ethanol | 99% |
Reduction of Biphenyl (B1667301) Carbaldehyde Precursors to this compound
The reduction of 4-biphenyl carbaldehyde is another viable pathway to synthesize this compound. This method involves the conversion of an aldehyde to a primary alcohol. Standard reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this transformation.
The reaction is typically performed in protic solvents like methanol or ethanol at temperatures ranging from low to ambient. Catalytic transfer hydrogenation has also been successfully applied. For example, using a Pd/C catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the hydrogen donor, 4-biphenyl carbaldehyde was hydrogenated to this compound with a 92% yield in a relatively short reaction time. researchgate.net
| Precursor | Reducing Agent/Catalyst | Solvent | Temperature | Yield |
| 4-Biphenyl Carbaldehyde | Sodium Borohydride (NaBH4) | Methanol/Ethanol | Low to Room Temp | Good |
| 4-Biphenyl Carbaldehyde | Lithium Aluminum Hydride (LiAlH4) | Ether | Low to Room Temp | Good |
| 4-Biphenyl Carbaldehyde | Pd/C-wet, PMHS | n-Butanol | 25 °C | 92% |
Synthesis from Biphenyl and Paraformaldehyde via Two-Step Reactions
A cost-effective and industrially applicable method for synthesizing this compound starts from readily available biphenyl and paraformaldehyde. google.com This two-step process is advantageous due to the low cost of the starting materials. google.com
Acid-Catalyzed Formylation and Subsequent Hydrolysis
The synthesis involves an initial acid-catalyzed formylation or chloromethylation of biphenyl, followed by hydrolysis to yield this compound. google.com In a typical procedure, biphenyl is reacted with paraformaldehyde in the presence of a mixture of phosphoric acid, concentrated hydrochloric acid, and a catalyst such as cuprous chloride. google.com This reaction is conducted in a closed system under heat. google.com The resulting intermediate, primarily 4-chloromethylbiphenyl, is then hydrolyzed by refluxing with water to produce the final product. google.comgoogle.com This method has been shown to be efficient, with optimizations focusing on reaction pressure and temperature to enhance para-selectivity and reaction rates.
| Reactant 1 | Reactant 2 | Catalyst/Acid | Reaction Steps | Key Conditions |
| Biphenyl | Paraformaldehyde | Phosphoric acid, HCl, Cuprous chloride | 1. Formylation/Chloromethylation 2. Hydrolysis | 1. 100-120 °C, closed system 2. Reflux with water |
Catalytic Hydrogenation of 4-Biphenylcarboxylic Acid Derivatives
This compound can also be synthesized through the catalytic hydrogenation of derivatives of 4-biphenylcarboxylic acid. This method typically involves the reduction of a carboxylic acid ester, such as methyl 4-biphenylcarboxylate, to the corresponding alcohol.
The process often employs a palladium-on-carbon (Pd/C) catalyst under high-pressure hydrogen. google.com The reaction is generally carried out in a solvent like methanol. google.com While effective, the cost of the raw materials, such as 4-biphenylcarboxylic acid and the palladium catalyst, can be a drawback for large-scale industrial production. google.com Microbial reduction has also been explored, where cultures of Cunninghamella elegans were shown to reduce biphenyl-4-carboxylic acid to this compound. ucd.ie
| Precursor | Catalyst | Hydrogen Source | Solvent | Product |
| 4-Biphenylcarboxylic acid methyl ester | Palladium on Carbon (Pd/C) | High-pressure H2 | Methanol | This compound |
| 4-Biphenylcarboxylic acid | Cunninghamella elegans | Microbial culture | - | This compound |
Suzuki-Miyaura Cross-Coupling Reactions in the Synthesis of Substituted Biphenylmethanols
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of substituted biphenyls, including derivatives of this compound. wikipedia.org This palladium-catalyzed reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide. wikipedia.org
This methodology allows for the construction of the biphenyl framework with a pre-installed hydroxymethyl group on one of the coupling partners. For example, the reaction of 4-(hydroxymethyl)phenylboronic acid with a substituted aryl halide can yield a variety of substituted biphenylmethanols. This approach offers high functional group tolerance and is widely used in the synthesis of complex organic molecules. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst and a base, in solvents such as toluene (B28343), THF, or dioxane. wikipedia.org
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 4-Chlorophenyl trifluoromethanesulfonate | 4-(Hydroxymethyl)phenylboronic acid | Palladium complex | - | - | (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol |
| 3-Bromobiphenyl intermediates | Hydroxymethylphenylboronic acid | Pd(dppf)Cl2 | Potassium carbonate | Dioxane/water | (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol |
Enantioselective Synthetic Routes to Chiral this compound Analogues
The development of enantioselective synthetic routes is crucial for accessing chiral analogues of this compound, which are important in fields like medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. uea.ac.uk
One approach is the biocatalytic reduction of ketone precursors. The use of plant cells, such as Daucus carota (carrot), can achieve high enantiomeric excess (>95%) in the reduction of corresponding ketones.
Chemical methods often rely on asymmetric catalysis. uea.ac.uk Chiral catalysts, such as ruthenium complexes with BINAP ligands, can be used for the asymmetric hydrogenation of ketone precursors to produce chiral alcohols. Another strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that guide the stereochemical outcome of a reaction. uea.ac.uk These methods provide access to enantiomerically enriched biphenylmethanol analogues for various applications. google.com
| Method | Precursor | Catalyst/Reagent | Key Feature |
| Biocatalytic Reduction | Ketone Precursor | Daucus carota cells | High enantiomeric excess (>95%) |
| Asymmetric Hydrogenation | Ketone Precursor | Chiral BINAP-Ru complexes | Catalytic enantioselective reduction |
| Chiral Auxiliary | Prochiral Substrate | Enantiomerically pure auxiliary | Diastereoselective reaction control |
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable manufacturing within the chemical industry has spurred research into greener synthetic routes for valuable intermediates like this compound. archivemarketresearch.com Green chemistry principles, which focus on minimizing hazardous substances, maximizing atom economy, and reducing energy consumption, are increasingly being applied to the synthesis of this compound and its derivatives. archivemarketresearch.comdatainsightsmarket.com These approaches include the use of biocatalysts, environmentally benign solvents, and energy-efficient catalytic systems.
One patented method for synthesizing this compound from biphenyl and paraformaldehyde claims to be comparatively environmentally friendly. google.com The process, which utilizes phosphoric acid, concentrated hydrochloric acid, and a copper-based catalyst, allows for the aqueous layer to be reused in subsequent batches. google.comgoogle.com The inventors highlight the use of readily available, inexpensive raw materials as another advantage. google.com
Another avenue of green chemistry involves the oxidation of alcohols using sulfuryl fluoride (B91410) (SO₂F₂) and dimethyl sulfoxide (B87167) (DMSO), with DMSO acting as both the solvent and the oxidant. sci-hub.se In a model reaction, this compound was converted to 4-biphenyl aldehyde in 95% yield when using DMSO as the sole reaction solvent at room temperature. sci-hub.se This methodology represents a move towards more sustainable oxidation processes.
Furthermore, the development of advanced catalysts facilitates environmentally sound transformations. Nanolayered cobalt-molybdenum sulphides have been successfully employed as catalysts in "borrowing hydrogen" reactions, a process that is highly atom-economical. rsc.org In one example, this compound was reacted with 4-methylbenzenethiol (B89573) using this catalyst to produce the corresponding thioether with an 89% yield. rsc.org
Biocatalytic Methods
Biocatalysis offers a powerful tool for green synthesis, providing high selectivity under mild reaction conditions. The enzymatic and whole-cell-mediated synthesis of this compound and its derivatives exemplifies this approach.
Research has demonstrated the use of plant cell cultures for the enantioselective reduction of ketone precursors. For instance, biocatalytic reduction using cells from Daucus carota (carrot) or Petroselinum crispum (parsley) in aqueous media can produce chiral biphenylmethanol derivatives with very high enantiomeric excess (ee > 95%). This method is particularly valuable for producing optically active compounds required by the pharmaceutical industry.
Enzymatic oxidation also presents a potential route. The cytochrome P450 monooxygenase enzyme CYP101B1, from the bacterium Novosphingobium aromaticivorans, has been shown to catalyze the oxidation of 4-methylbiphenyl. researchgate.net While the primary product of this reaction is 4′-(4-methylphenyl)phenol (70%), this compound is also generated as a co-product (30%). researchgate.net This highlights a potential biosynthetic pathway from an alternative starting material, although efficiency and selectivity for this compound remain challenges to overcome.
Table 1: Biocatalytic Approaches in the Synthesis of this compound and Derivatives
| Biocatalyst | Substrate | Product | Key Research Finding | Reference(s) |
|---|---|---|---|---|
| Daucus carota (plant cells) | Biphenyl ketone precursors | Chiral biphenylmethanol derivatives | Achieves high enantiomeric purity through enantioselective reduction. | |
| Petroselinum crispum (plant cells) | Biphenyl ketone precursors | Chiral biphenylmethanol derivatives | Provides high enantiomeric excess (>95%) in aqueous media. |
Table 2: Green Chemistry Methodologies in this compound Synthesis and Reactions
| Method | Starting Materials | Catalyst/Reagent | Solvent | Key Advantage(s) | Reference(s) |
|---|---|---|---|---|---|
| Patented Synthesis | Biphenyl, Paraformaldehyde | Cuprous chloride | Water / Organic | Reusable aqueous layer; inexpensive raw materials. | google.comgoogle.com |
| Oxidation | This compound | SO₂F₂ / K₂CO₃ | Dimethyl sulfoxide (DMSO) | DMSO serves as both solvent and oxidant; high yield (95%). | sci-hub.se |
Chemical Reactivity and Transformation Studies of 4 Biphenylmethanol
Oxidation Reactions of the Hydroxyl Group in 4-Biphenylmethanol
The hydroxyl group of this compound is susceptible to oxidation, yielding corresponding aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. cymitquimica.com Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be employed for this transformation. Furthermore, photocatalytic one-electron oxidation of this compound has been studied on the surface of titanium dioxide (TiO2) powder. acs.orgnih.gov
Selective Oxidation to 4-Biphenylcarboxaldehyde
The selective oxidation of this compound to 4-biphenylcarboxaldehyde is a crucial transformation in organic synthesis. A practical and mild method for this conversion utilizes a sulfuryl fluoride (B91410) (SO2F2)/potassium carbonate (K2CO3)/dimethyl sulfoxide (B87167) (DMSO) system. sci-hub.se This method demonstrates high yields, up to 99%, for the oxidation of various primary and secondary alcohols, including this compound, at room temperature. sci-hub.seresearchgate.net The reaction does not necessitate strictly anhydrous or oxygen-free conditions. sci-hub.se In a typical procedure, this compound is reacted with an excess of gaseous SO2F2 in DMSO with K2CO3 as the base, leading to the formation of 4-biphenylcarboxaldehyde. sci-hub.se
Other research has explored the use of palladium catalysts for the selective hydrogenation of 4-biphenylcarboxaldehyde to this compound. researchgate.net Conversely, the oxidation of this compound can be achieved using various catalytic systems. For instance, the oxidation of enol ethers to esters with water as the oxidant has been reported using molecular complexes. researchgate.net
Mechanism of SO2F2/K2CO3/DMSO Oxidation System
The oxidation of this compound using the SO2F2/K2CO3/DMSO system proceeds through a multi-step mechanism. sci-hub.se
Formation of Fluorosulfate (B1228806) Ester : The reaction is initiated by the base-promoted conversion of the alcohol by SO2F2 to a fluorosulfate ester and fluoride. sci-hub.se
Nucleophilic Displacement : Dimethyl sulfoxide (DMSO) then acts as a nucleophile, displacing the fluorosulfate in an SN2 reaction. This step generates a cationic intermediate identical to that formed in Swern-type oxidations. sci-hub.se
Ylide Formation and Elimination : The final stage involves the generation of a sulfur ylide, promoted by the base, followed by an intramolecular deprotonation-elimination of dimethyl sulfide (B99878) (Me2S) to yield the aldehyde and potassium fluorosulfite (KSO3F). sci-hub.se
A key aspect of this mechanism is the in-situ generation of fluoride, which has been observed for the first time to be an effective promoter for sulfur ylide generation in activated DMSO oxidations. sci-hub.se This fluoride regeneration contributes to the high yields achieved with only about one equivalent of base. sci-hub.se Control experiments have confirmed that the sulfoxide is the source of the carbonyl oxygen in the final aldehyde product. sci-hub.seresearchgate.net The reaction's efficiency is supported by the high yields obtained for a broad range of alcohols under mild conditions. sci-hub.se
Esterification Reactions of this compound
This compound readily undergoes esterification reactions with carboxylic acids or their derivatives to form the corresponding esters. cymitquimica.comsmolecule.com This reaction is fundamental for synthesizing a variety of derivatives with applications in materials science and polymer chemistry.
Synthesis of Acrylate (B77674) Monomers from this compound
A significant application of the esterification of this compound is the synthesis of acrylate monomers. Specifically, (1,1'-biphenyl)-4-ylmethyl acrylate (1,1'-BP4MA) is synthesized through a nucleophilic acyl substitution reaction of this compound with acryloyl chloride. tandfonline.comnih.gov This reaction is typically carried out in a solvent like freshly dried and distilled tetrahydrofuran (B95107) (THF) at a reduced temperature in an ice bath. tandfonline.comnih.gov
Another method involves the Lewis acid-catalyzed esterification of this compound with acrylic acid. uychemistry.com Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used in a solvent like dichloromethane. The resulting monomer, 4-biphenylylmethyl acrylate (BPMA), can be polymerized to produce materials with enhanced mechanical strength and thermal stability.
The synthesis of 4-biphenylylmethyl acrylate has also been described using a phase-transfer catalyst. In this process, this compound is dissolved in toluene (B28343) with benzyltriethylammonium chloride, and then acryloyl chloride is added. chemicalbook.com
Etherification Reactions of this compound
The hydroxyl group of this compound can be converted to an ether linkage through etherification reactions. tandfonline.com A general method for the synthesis of diphenylmethyl (DPM) ethers involves the reaction of diphenylmethanol (B121723) with an alcohol or phenol (B47542) catalyzed by a Wells-Dawson heteropolyacid (H6P2W18O62·24H2O), either in bulk or supported on silica. arkat-usa.org This reaction is typically performed in toluene at temperatures ranging from 60-80°C. arkat-usa.org
The synthesis of bis(4-biphenylmethyl)ether, a compound with two biphenyl (B1667301) groups connected by a methylene-oxygen-methylene bridge, is another example of an etherification product. ontosight.ai Palladium(II) salts have also been shown to be effective catalysts for the formation of DPM ethers. tandfonline.com
Derivatization Strategies for Analytical and Synthetic Applications
This compound serves as a versatile starting material for the synthesis of various derivatives with applications in different fields, including pharmaceuticals and materials science. ontosight.aidatainsightsmarket.com
One important derivatization is the synthesis of fluorescent polyacrylates. For example, the monomer (1,1'-biphenyl)-4-ylmethyl acrylate, derived from this compound, can be polymerized to create poly(1,1'-BP4MA). tandfonline.comnih.gov This polymer exhibits fluorescence in the UV-green region and has a quantum yield comparable to tryptophan, making it suitable for applications in fluorescent thin layers and coatings. tandfonline.com
Derivatization for Spectroscopic Analysis
The chemical structure of this compound allows for various derivatization reactions that facilitate its analysis using spectroscopic methods. Derivatization is a technique used to convert a chemical compound into a derivative of similar chemical structure, which can then be analyzed.
One common derivatization reaction for this compound is oxidation. Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), this compound can be converted to 4-biphenylcarboxylic acid. smolecule.com Another approach involves the reaction with sulfuryl fluoride (SO2F2) and potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO), which serves as both the solvent and the oxidant, to produce the corresponding aldehyde. sci-hub.se
The hydroxyl group of this compound can also undergo substitution reactions. For instance, treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can replace the hydroxyl group with a halogen. These derivatizations alter the spectroscopic properties of the molecule, which can be advantageous for analysis.
Furthermore, in a study on the microbial transformation of biphenyl derivatives, this compound was observed as an intermediate in the transformation of biphenyl-4-carboxylic acid by C. elegans. ucd.ie This enzymatic transformation, which involves the reduction of the carboxylic acid to an alcohol, highlights a biological method of derivatization. ucd.ie
The following table summarizes the derivatization of this compound for spectroscopic analysis:
Table 1: Derivatization of this compound for Spectroscopic Analysis| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO4 or CrO3 | 4-Biphenylcarboxylic acid |
| Oxidation | SO2F2/K2CO3 in DMSO | 4-Biphenyl-carbaldehyde |
| Substitution | SOCl2 or PBr3 | 4-(Halomethyl)biphenyl |
Derivatization with Chiral Agents for Enantiopurity Confirmation
Determining the enantiomeric purity of chiral compounds is crucial in many areas of chemistry. For chiral alcohols like this compound, this can be achieved by derivatization with a chiral agent to form diastereomers. These diastereomers can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. tcichemicals.com
A common method involves the use of chiral derivatizing agents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to confirm the enantiopurity of biphenylmethanol derivatives. The reaction of a chiral alcohol with a chiral derivatizing agent produces a mixture of diastereomers. The differing spatial arrangements of these diastereomers lead to distinct signals in their NMR spectra, allowing for the determination of the enantiomeric excess of the original alcohol. tcichemicals.com
Another approach utilizes BINOL (1,1'-bi-2-naphthol) derivatives as chiral solvating agents. rsc.org In this method, the chiral alcohol forms diastereomeric complexes with the BINOL derivative through non-covalent interactions. These transient complexes can be analyzed by ¹H- and ¹⁹F-NMR spectroscopy to resolve the signals of the two enantiomers. rsc.org
The following table outlines methods for determining the enantiopurity of this compound:
Table 2: Derivatization with Chiral Agents for Enantiopurity Confirmation| Chiral Agent Type | Example | Method of Analysis |
|---|---|---|
| Chiral Derivatizing Agent | Mosher's acid | NMR Spectroscopy |
Studies on the Dianion Formation of this compound
The formation of dianions from alcohols is a topic of interest in organometallic chemistry. In the case of this compound, its dianion has been studied in the context of titrating organolithium reagents. researchgate.netresearchgate.net
The process involves the sequential removal of two protons from the this compound molecule. The first equivalent of an organolithium reagent, such as butyllithium, deprotonates the hydroxyl group to form a lithium alkoxide monoanion. researchgate.net The addition of a second equivalent of the organolithium reagent can then deprotonate a carbon atom on the aromatic ring, leading to the formation of a dianion. researchgate.netscispace.com This dianion is a colored species, typically orange-red, which serves as a visual endpoint for the titration. researchgate.netresearchgate.net
The formation of the dianion can be represented by the following steps:
Formation of the Monoanion: this compound + R-Li → 4-Biphenylmethoxide-Li⁺ + R-H
Formation of the Dianion: 4-Biphenylmethoxide-Li⁺ + R-Li → Dianion²⁻(Li⁺)₂ + R-H
This method provides a simple and direct way to determine the concentration of organolithium reagents. myttex.net
Photocatalytic Oxidation of this compound on Semiconductor Surfaces
The photocatalytic oxidation of organic compounds on semiconductor surfaces, such as titanium dioxide (TiO₂), is a significant area of research with applications in environmental remediation. acs.org Studies have investigated the photocatalytic oxidation of this compound (BPM) on TiO₂ surfaces. acs.orgnih.gov
The photocatalytic oxidation of this compound on TiO₂ is initiated by the absorption of UV light by the TiO₂ particles, which generates electron-hole pairs. acs.org The photogenerated holes are powerful oxidizing agents that can react with molecules adsorbed on the TiO₂ surface.
In the case of this compound, the reaction proceeds via a one-electron oxidation mechanism. acs.orgnih.gov The adsorbed this compound molecule donates an electron to a photogenerated hole on the TiO₂ surface, resulting in the formation of a radical cation of this compound and a trapped electron in the TiO₂. researchgate.net This process can be monitored using time-resolved diffuse reflectance spectroscopy. acs.orgnih.gov
The key step in this mechanism is the direct electron transfer from the adsorbed organic molecule to the semiconductor. The efficiency of this process is influenced by several factors, including the adsorption of the substrate onto the TiO₂ surface and the electronic coupling between the substrate and the semiconductor. acs.orgnih.gov
The efficiency of the one-electron oxidation of biphenyl derivatives on TiO₂ is strongly dependent on the electronic coupling between the adsorbate (electron donor) and the TiO₂ surface (electron acceptor). acs.orgnih.gov
Research has shown that biphenyl derivatives with hydroxyl groups, such as 4-hydroxybiphenyl, exhibit a higher efficiency of one-electron oxidation compared to this compound. acs.orgnih.gov This is attributed to the stronger electronic coupling facilitated by the direct interaction of the phenolic hydroxyl group with the TiO₂ surface. acs.orgacs.org The hydroxyl group plays a crucial role in the adsorption of the molecule onto the TiO₂ surface, which in turn enhances the electronic interaction and the subsequent electron transfer. acs.orgnih.gov
In contrast, for this compound, the methylene (B1212753) (-CH₂-) group between the biphenyl ring and the hydroxyl group increases the distance between the electron-donating aromatic system and the TiO₂ surface. This increased distance weakens the electronic coupling, leading to a lower efficiency of one-electron oxidation compared to hydroxyl-substituted biphenyls where the hydroxyl group is directly attached to the aromatic ring. acs.orgnih.gov
Intramolecular Reactions and Rearrangements of Biphenylmethanol Derivatives
Biphenylmethanol derivatives can undergo various intramolecular reactions and rearrangements, often initiated by photochemical or thermal means. These reactions can lead to the formation of new cyclic structures.
One notable example is the intramolecular Friedel-Crafts alkylation observed in certain hydroxy-substituted biphenylmethanol derivatives. bioone.org Upon photoexcitation, these compounds can form biphenyl quinone methide intermediates. In specific cases, such as with an ortho-hydroxy substituent, this intermediate can undergo a competing intramolecular Friedel-Crafts reaction to yield a fluorene (B118485) derivative. bioone.org
The formation of the biphenyl core itself can be achieved through intramolecular cyclization reactions. For instance, the reaction of phenylethynyl radicals with dienes can lead to the formation of substituted biphenyls through a mechanism involving radical addition, cyclization, and aromatization. rsc.org While not a direct reaction of this compound, this illustrates the types of intramolecular processes that can form the fundamental biphenyl structure.
Furthermore, the reactivity of the biphenyl system allows for various synthetic transformations. For example, palladium-catalyzed intramolecular Heck reactions have been used to synthesize spiro-fluorene derivatives from biphenyl precursors. nih.gov
Intramolecular Arene-Coupling and C-H Insertion
The structural framework of biphenylmethanol derivatives provides a basis for intramolecular cyclization reactions, leading to the formation of fluorene systems. These transformations typically proceed via an intramolecular Friedel-Crafts-type reaction or a C-H insertion mechanism. The reaction is generally initiated by the formation of a carbocation at the benzylic position. This electrophilic center can then be attacked by the adjacent aromatic ring to form a new carbon-carbon bond, resulting in the fused ring system of fluorene.
Research into related structures, such as 2-biphenylmethanol (B1359950), offers insight into these mechanistic pathways. Acid-catalyzed conditions are often employed to generate the necessary benzyl (B1604629) cation. For instance, studies have shown that heating 2-biphenylmethanol in a non-nucleophilic solvent like cyclohexane (B81311) can produce fluorene, although the reaction may proceed slowly. researchgate.net This transformation exemplifies an intramolecular C-H insertion or arene-coupling reaction, where the cation generated from the alcohol attacks an ortho C-H bond on the neighboring phenyl ring. researchgate.net
In a similar vein, iron(III)-catalyzed intramolecular Friedel-Crafts alkylation of biaryl methanol (B129727) derivatives has been developed as an efficient method for synthesizing substituted fluorenes. researchgate.net This approach highlights the utility of Lewis acids in promoting the cyclization under mild conditions. The reaction proceeds through the formation of a benzylic cation, which then undergoes electrophilic aromatic substitution to yield the fluorene product. researchgate.net These studies collectively demonstrate that the biphenylmethanol scaffold is a viable precursor for constructing more complex, fused-ring structures through intramolecular arene-coupling and C-H insertion pathways.
Table 1: Intramolecular Cyclization of Biphenylmethanol Derivatives
| Starting Material | Reagents/Catalyst | Conditions | Product | Observations | Source |
| Biphenyl-2-methanol | tert-Butyl hydroperoxide (TBHP), Tetrabutylammonium iodide | Decane | Fluorenone | Oxidative cyclization yielded 70% of the product. | beilstein-journals.org |
| Biphenyl-2-methanol | Amberlyst-15 | Benzene | Coupling with solvent | The benzyl cation primarily reacted with the solvent. | researchgate.net |
| Biphenyl-2-methanol | Heat | Cyclohexane | Fluorene | The reaction proceeded very slowly. | researchgate.net |
| Biaryl methanol derivatives | Iron(III) chloride (FeCl₃) | Room Temperature | Substituted fluorenes | The reaction was efficient with good to excellent yields. | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Techniques in Research
Mass Spectrometry (MS) of 4-Biphenylmethanol
Fragmentation Pathways and Diagnostic Ions
Mass spectrometry is a powerful tool for identifying and characterizing organic molecules by analyzing their fragmentation patterns. When subjected to electron ionization (EI), molecules like this compound undergo fragmentation, producing characteristic ions that serve as fingerprints for identification. For alcohols, common fragmentation pathways include alpha cleavage and dehydration libretexts.org.
Alpha Cleavage: This process involves the breaking of a carbon-carbon bond adjacent to the hydroxyl-bearing carbon. This results in a neutral radical and a resonance-stabilized cation containing the oxygen atom libretexts.org.
Dehydration: Alcohols can also fragment by losing a molecule of water (H₂O), leading to an alkene radical cation with a mass 18 amu less than the molecular ion libretexts.orgyoutube.com.
While specific fragmentation pathways for this compound are not extensively detailed in the provided search results, general alcohol fragmentation patterns suggest that prominent ions would arise from the loss of the hydroxymethyl group (-CH₂OH) or the entire biphenyl (B1667301) moiety. For instance, the loss of the -CH₂OH radical (mass 31) from the molecular ion of this compound (m/z 184) would yield a biphenyl cation at m/z 153. Another likely fragmentation would involve the loss of water (m/z 18) from the molecular ion, resulting in an ion at m/z 166. Mass spectral data for related biphenyl derivatives indicate a molecular ion peak at m/z 184 for this compound chemicalbook.com. Diagnostic ions are critical for confirming the identity of a compound, especially in complex mixtures or for identifying degradation products wada-ama.org.
UV-Visible Spectroscopy of this compound and its Derivatives
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and electronic structure. For aromatic compounds like this compound, UV-Vis spectroscopy reveals characteristic absorption bands related to π→π* and n→π* transitions.
Vibronic Quasi-Free Rotation Effects in Biphenyl-Like Systems
Biphenyl-like systems, characterized by two directly linked phenyl rings, exhibit unique photophysical properties influenced by the torsional angle between the rings. Studies on bifluorene, a related biphenyl-like system, suggest that vibronic effects significantly contribute to the dissymmetry observed in their lowest UV-Visible absorption bands acs.orgnih.gov. These vibronic interactions, arising from the coupling of electronic and vibrational states, can lead to complex band shapes. For biphenyl-like molecules, it is recommended to analyze the entire absorption band rather than relying on Gaussian fits of the initial portion, especially when multiple electronic transitions might be superimposed acs.orgnih.gov. The quasi-free rotation between the phenyl rings in biphenyl derivatives can influence the extent of π-electron delocalization, thereby affecting the energy of electronic transitions and the observed absorption maxima tandfonline.com.
Analysis of Absorption Bands and Electronic Transitions
The UV-Vis spectrum of this compound and its derivatives is expected to show absorption bands in the UV region due to the conjugated biphenyl system. For a derivative polymer of this compound, poly(1,1ʹ-BP4MA), absorption bands were observed at approximately 250 nm in chloroform, with bathochromic shifts observed in other solvents like toluene (B28343) (λmax at 286 nm) and DMSO (λmax at 269 nm) tandfonline.com. These absorptions are characteristic of π→π* transitions within the aromatic rings. In related studies of biphenyl systems, absorption bands have been reported in the range of 258-362 nm tandfonline.com. The precise position and intensity of these bands are sensitive to the molecular environment and structural modifications.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are commonly employed.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of MS. For this compound, reverse-phase HPLC methods using mobile phases containing acetonitrile, water, and an acid (like phosphoric or formic acid for MS compatibility) are effective for analysis sielc.com. Smaller particle columns can be utilized for faster Ultra-Performance Liquid Chromatography (UPLC) applications sielc.com. HPLC-MS is valuable for purity assessment, allowing for the detection and quantification of trace impurities that might co-elute with the main compound chromforum.org. It can also be adapted for preparative separations, enabling the isolation of pure this compound or its impurities sielc.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
GC-MS is a widely used technique for analyzing volatile and semi-volatile organic compounds, making it suitable for identifying degradation products. The analysis of this compound by GC-MS would involve separating components based on their volatility and interaction with the stationary phase, followed by mass spectrometric detection. This method can identify compounds formed during storage, processing, or environmental degradation. For instance, GC-MS has been employed to track the transformation of related biphenyl compounds, such as the conversion of biphenyl-4-carboxylic acid to this compound during microbial incubation ucd.ie. The identification of degradation products is crucial for understanding the stability and lifecycle of the compound.
Computational Chemistry and Theoretical Studies of 4 Biphenylmethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-biphenylmethanol. These methods allow for the detailed analysis of molecular orbitals, electron distribution, and potential reaction pathways.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity
DFT calculations, often utilizing functionals such as B3LYP, have been employed to study the electronic structure of biphenylmethanol isomers and related aromatic compounds nist.govmonash.edu. These studies typically involve geometry optimization to determine the most stable molecular configurations. While specific molecular orbital energies (e.g., HOMO/LUMO) and detailed reactivity indices for this compound are not extensively detailed in the provided literature snippets, DFT is a standard approach for predicting electrophilic and nucleophilic sites within a molecule, which are crucial for understanding its chemical reactivity . Furthermore, DFT methods have been validated against experimental thermochemical data, demonstrating their reliability in predicting reaction energetics for such systems nist.gov.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to investigate the excited state properties of molecules, including their absorption and emission spectra. Studies on related conjugated systems, such as fluorene (B118485) derivatives and substituted polyenes, show that TD-DFT can accurately predict excitation energies, transition moments, and optical responses researchgate.netlanl.gov. These calculations are sensitive to the choice of functional and basis set, with functionals like B3LYP often used for such investigations researchgate.netlanl.gov. While specific TD-DFT results for the UV-Vis absorption or fluorescence spectra of this compound are not detailed in the provided snippets, the methodology is well-established for characterizing the photophysical properties of similar aromatic compounds.
Conformational Analysis and Intramolecular Interactions
Understanding the conformational landscape and the presence of any intramolecular interactions is key to characterizing a molecule's behavior.
Strength of Intramolecular Hydrogen Bonding in Isomers
Research indicates that intramolecular hydrogen bonding is not a significant feature of this compound. Studies on biphenylmethanols have found that intramolecular protonation rates for this compound are indistinguishable from zero monash.edu. In contrast, while 2-biphenylmethanol (B1359950) exhibits specific conformational behavior influenced by hydrogen bonding, crystalline samples of this compound are characterized by intermolecular chain H-associates rather than intramolecular ones researchgate.net. The general conformational preference of the biphenyl (B1667301) system itself involves a twisted arrangement of the phenyl rings due to steric hindrance, balanced by conjugation effects nottingham.ac.uk.
Thermochemical Calculations and Energetic Profiles of Reactions
Thermochemical data, such as enthalpies of formation and combustion, are vital for understanding the energy content and stability of chemical compounds.
Standard Heats of Combustion and Formation
Experimental determination of thermochemical properties for this compound has been conducted using combustion calorimetry and other techniques nist.gov. The standard molar enthalpy of formation for this compound in the crystalline state at 298.15 K was determined to be -121.5 ± 4.2 kJ/mol nist.gov. The corresponding enthalpy of sublimation was measured as 107.3 ± 1.8 kJ/mol nist.gov. From these values, the standard molar enthalpy of formation in the gaseous state was derived as 14.2 ± 4.6 kJ/mol nist.gov. These experimental values are crucial for validating theoretical calculations and understanding the thermodynamics of the molecule. Group-additivity methods and DFT calculations are also employed to predict these thermochemical properties for organic molecules nist.govmdpi.com.
Enthalpies of Reactions Involving this compound
Research into the thermochemical properties of this compound is crucial for understanding its energetic behavior in various chemical processes. Studies have employed both experimental and theoretical computational methods to determine key thermodynamic parameters, such as enthalpies of formation and sublimation. For instance, experimental data for crystalline this compound (4BPM) at 298.15 K has been reported, providing a foundation for theoretical calculations. These values include the standard molar enthalpy of formation, ΔfHm∘(4BPM,cr), of -(121.5 ± 4.2) kJ·mol−1, and the corresponding enthalpy of sublimation, ΔsubHm∘(4BPM), of (107.1 ± 0.6) kJ·mol−1 researchgate.net.
Further investigations have utilized high-level quantum-chemical methods, such as G3MP2 and G4 theories, to calculate gas-phase enthalpies of formation researchgate.netresearchgate.net. These computational approaches aim to achieve accuracy comparable to experimental results and provide insights into molecular energetics, including the strength of intramolecular hydrogen bonding in molecules like this compound researchgate.netresearchgate.netacs.org. Group-additivity methods have also been extended for the calculation of standard heats of combustion and formation, with this compound being among the molecules analyzed within these frameworks researchgate.netmdpi.com. While direct computational studies on the enthalpies of specific reactions involving this compound are less detailed in the provided literature, the foundational thermochemical data derived from experimental and theoretical means underpins such analyses.
Enthalpy Data for this compound
| Property | Value (kJ·mol−1) | Method/State | Reference |
| Standard Molar Enthalpy of Formation (cr) | -(121.5 ± 4.2) | Experimental | researchgate.net |
| Enthalpy of Sublimation | (107.1 ± 0.6) | Experimental | researchgate.net |
| Enthalpy of Formation (gas phase, calculated) | Varies (e.g., G3MP2/G4) | Quantum Chemistry | researchgate.netresearchgate.net |
Molecular Modeling for Structure-Activity Relationship Studies
Molecular modeling techniques play a vital role in elucidating the relationship between a molecule's structure and its biological activity, a field known as Structure-Activity Relationship (SAR) studies. For this compound, these methods are employed to predict interactions with biological targets and to analyze molecular similarities.
Ligand-Receptor Interactions and Binding Site Predictions
Computational methods such as molecular docking and molecular dynamics simulations are extensively used to predict how molecules like this compound interact with biological receptors scispace.comuncfsu.eduntu.edu.sgcolnal.mx. Docking simulations help in predicting the binding modes and estimating binding energies (e.g., ΔG kcal/mol), thereby identifying key molecular interactions such as hydrogen bonding, hydrophobic contacts, and π-π stacking within the receptor's active site scispace.comuncfsu.educolnal.mx. Molecular dynamics simulations further refine these predictions by analyzing protein-ligand contacts and conformational changes over time, offering a dynamic perspective on the binding process scispace.com. These studies are instrumental in understanding the potential biological activity of this compound and its derivatives by mapping their interactions at a molecular level.
Molecular Quantum Similarity Analysis
Molecular Quantum Similarity Analysis (MQSA) is a computational approach that leverages the principle that similar molecules often exhibit similar properties. This method employs molecular similarity indices derived from quantum chemical calculations to build quantitative structure-activity relationship (QSAR) models researchgate.net. MQSA has been applied to analyze the estrogenic activity of various aromatic chemicals, including this compound, by correlating structural features and electronic distributions with binding affinity to the human alpha estrogen receptor researchgate.net. These analyses help in identifying potential ligands by quantifying the structural and electronic similarities between known active compounds and novel molecules.
Compounds Analyzed in MQSA Studies
| Compound Name | CAS Number | Similarity Index (Example Value) | Activity Classification | Reference |
| This compound | 3597-91-9 | 2.12e-06 | Varies | researchgate.net |
| 3-chloro-4-biphenylol | - | -3.82e-06 | Varies | researchgate.net |
| 2-chloro-4-biphenylol | - | -3.82e-06 | Varies | researchgate.net |
| 2-hydroxybiphenyl | 90-43-7 | 1.84e-05 | Varies | researchgate.net |
| 4-methoxybiphenyl | 613-37-6 | 3.39e-05 | Varies | researchgate.net |
Note: The "Similarity Index" values are illustrative examples from the cited source and their precise meaning depends on the specific MQSM employed in the study.
Prediction of Spectroscopic Data using Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and characterization. While direct computational predictions for this compound's spectra are not extensively detailed in the provided snippets, the field broadly utilizes methods like Density Functional Theory (DFT) to calculate various spectroscopic parameters. These include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Experimental ¹H NMR data for this compound has been reported, providing characteristic signals for its functional groups. For example, a ¹H NMR spectrum in CDCl₃ shows a broad singlet for the hydroxyl proton (δ 2.98), a singlet for the methylene (B1212753) protons (δ 4.70), and signals for the aromatic protons scispace.com. Computational methods are employed to simulate these spectral features by calculating chemical shifts, coupling constants, and vibrational frequencies, which can then be compared to experimental data for validation and structural elucidation. Such theoretical predictions are invaluable for confirming molecular structures and understanding electronic properties.
Experimental ¹H NMR Data for this compound
| Proton Type | Chemical Shift (δ) | Multiplicity | Integration | Solvent | Reference |
| OH | 2.98 | bs | 1H | CDCl₃ | scispace.com |
| CH₂ | 4.70 | s | 2H | CDCl₃ | scispace.com |
| Aryl | 7.33-7.43 | m | 5H | CDCl₃ | scispace.com |
| Aryl | 7.59-7.61 | m | 4H | CDCl₃ | scispace.com |
Applications of 4 Biphenylmethanol in Advanced Chemical Research
Building Block in the Synthesis of Pharmaceuticals and Agrochemicals
4-Biphenylmethanol is recognized for its role as a foundational component in the synthesis of diverse biologically active molecules, impacting the fields of medicinal chemistry and potentially agrochemicals.
Precursor for Pharmacologically Active Molecules
The structural framework of this compound makes it a valuable precursor in the synthesis of various pharmaceuticals. Its incorporation into drug formulations is noted, particularly in the development of therapeutic compounds, including antihypertensive agents . The biphenyl (B1667301) core provides a stable scaffold, while the hydroxymethyl group offers a reactive site for further functionalization, enabling the creation of molecules with tailored pharmacological profiles .
Synthesis of TAAR1 Agonists
In the realm of neuroscience and drug discovery, this compound derivatives have shown promise. Specifically, a chloro-substituted analog, (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol, has been identified as a precursor for Trace Amine Associated Receptor 1 (TAAR1) agonists . Research has identified potent TAAR1 agonists, such as compound LK00764, which features a structure incorporating a modified biphenyl moiety, highlighting the utility of biphenyl-based compounds in developing treatments for psychiatric disorders nih.gov. Compound 62 (LK00764) demonstrated an EC₅₀ value of 4.0 nM in cellular assays for TAAR1 agonism nih.gov.
Application in the Synthesis of Tryptamine-Based Derivatives
While not extensively detailed in all available search results, this compound has been noted in research contexts involving tryptamine-based derivatives. One study on tryptamine-based compounds as TRPM8 channel modulators mentions the purification of this compound (II) via flash chromatography within its experimental procedures, suggesting its presence or use in the broader research landscape of these complex molecules scispace.com. Further specific applications of this compound as a direct precursor in the synthesis of tryptamine-based derivatives require more targeted investigation beyond the scope of the provided search snippets.
Intermediate in Novel Material Synthesis
Beyond pharmaceuticals, this compound is a crucial intermediate in the synthesis of advanced materials, particularly in the development of polymers with tailored optical and mechanical properties.
Development of Fluorescent Polyacrylate Derivatives
This compound serves as a key starting material for synthesizing monomers like (1,1ʹ-biphenyl)-4-ylmethyl acrylate (B77674) (1,1ʹ-BP4MA) tandfonline.comtandfonline.comnih.gov. This monomer can be polymerized using various techniques, yielding polymers with high molecular weight and excellent solubility in organic solvents tandfonline.com. The resulting poly(1,1ʹ-BP4MA) exhibits fluorescent properties, emitting in the UV-green region of the electromagnetic spectrum, with a fluorescence quantum yield comparable to that of tryptophan tandfonline.comtandfonline.comnih.gov. These fluorescent polymers have potential applications in creating thin layers and coatings tandfonline.com. The monomer's structure, derived from this compound, also imparts a high glass transition temperature, making it suitable for heat-resistant coating applications .
Table 1: Properties of Poly(1,1ʹ-BP4MA)
| Property | Value | Source |
| Molecular Weight (M<0xE2><0x82><0x99>) | 154,982 g/mol | tandfonline.com |
| Molecular Weight (M<0xE1><0xB5><0xA1>) | 406,063 g/mol | tandfonline.com |
| Polydispersity | 2.62 | tandfonline.com |
| Solubility | High in organic solvents | tandfonline.com |
| Emission Region | UV-green | tandfonline.comtandfonline.com |
| Fluorescence Quantum Yield | 0.12 | tandfonline.com |
Polymers with Enhanced Mechanical Properties
The incorporation of this compound derivatives into polymer matrices can significantly enhance their mechanical and thermal characteristics . For instance, studies involving (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol have demonstrated improvements in polystyrene composites, leading to enhanced impact resistance and thermal stability compared to unmodified polystyrene .
Table 2: Mechanical and Thermal Properties of Polystyrene Composites Modified with (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
| Property | Value | Measurement Method | Source |
| Thermal Stability | 300 °C | TGA | |
| Tensile Strength | 50 MPa | ASTM D638 | |
| Elastic Modulus | 2 GPa | ASTM D790 | |
| Impact Resistance | Improved (compared to unmodified polystyrene) | Not specified | |
| Thermal Properties | Enhanced (compared to unmodified polystyrene) | Not specified |
Biological Activity and Mechanistic Research of 4 Biphenylmethanol
Antimicrobial Properties
Studies have investigated the capacity of 4-Biphenylmethanol to inhibit the growth of various microorganisms.
Evidence suggests that this compound exhibits antibacterial activity. Specifically, it has been shown to inhibit the growth of Salmonella typhimurium and Saccharomyces cerevisiae strain when used at concentrations of 50 μg/mL or higher biosynth.com. The mechanism underlying this antibacterial effect is hypothesized to involve hydrogen bonding interactions, particularly when the compound reacts with hydrochloric acid biosynth.com. While direct quantitative data for a broad range of bacteria is limited for this compound itself, related biphenyl (B1667301) derivatives have demonstrated significant activity against various bacterial strains, suggesting that the biphenyl scaffold can interact effectively with microbial targets to inhibit growth nih.gov.
Table 1: Antibacterial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Salmonella typhimurium | ≥ 50 μg/mL |
| Saccharomyces cerevisiae | ≥ 50 μg/mL |
Note: Data pertains to growth inhibition as reported in specific studies.
Direct research detailing the antifungal properties of this compound is scarce. While some studies explore the antifungal potential of biphenyl derivatives or related compounds, specific findings for this compound's activity against fungal pathogens are not extensively documented in the reviewed literature.
Information regarding the direct antiviral properties of this compound is limited. While some studies mention imidazole (B134444) derivatives, which can be incorporated into more complex molecules with biphenylmethanol structures, as having antiviral potential ontosight.ai, direct evidence for this compound's own antiviral activity is not prominent in the current research landscape.
Antioxidant Properties
This compound has been a subject of study concerning its potential antioxidant properties guidechem.com. Research has explored its behavior in redox reactions, such as its one-electron oxidation when adsorbed onto TiO₂ surfaces acs.org. However, detailed mechanistic studies or quantitative assays demonstrating significant free-radical scavenging or direct antioxidant capacity for this compound itself are not widely reported.
Potential Pharmacological and Medical Technology Applications
The structural features of this compound, particularly its biphenyl core, suggest potential for pharmacological activity, though much of the direct evidence points to its derivatives.
Research into specific derivatives of this compound, such as those with aminoethyl side chains, indicates potential antihistamine or anticholinergic effects ontosight.aiontosight.ai. These effects are often attributed to the compound's interaction with biological targets like the histamine (B1213489) H1 receptor ontosight.ai. However, these findings are primarily associated with modified structures, and direct evidence for this compound itself possessing significant antihistamine or anticholinergic properties is limited. Studies on related benzhydrol derivatives have also noted anticholinergic properties within that class of compounds researchgate.net.
Compound List:
this compound
Salmonella typhimurium
Saccharomyces cerevisiae
Escherichia coli (mentioned in context of derivatives)
Staphylococcus aureus (mentioned in context of derivatives)
Bacillus pumilus (mentioned in context of derivatives)
Acinetobacter baumannii (mentioned in context of derivatives)
Staphylococcus aureus (mentioned in context of derivatives)
Enterococcus faecalis (mentioned in context of derivatives)
Xanthomonas oryzae pv.oryzae (mentioned in context of chalcones)
Xanthomonas campestris pv.malvacearum (mentioned in context of chalcones)
Pantoea stewartii subsp.stewartii (mentioned in context of chalcones)
Pseudomonas solanacearum pv.tabaci (mentioned in context of chalcones)
Respiratory Syncytial Virus (RSV) (mentioned in context of Mentha piperita)
HIV (mentioned in context of aminediol inhibitors)
Toxicological Research and Mechanisms of Action
Role as a Chemical Breakdown Product in Teratogenicity
Research has identified this compound as a significant teratogenic agent, primarily recognized for its role as a chemical breakdown product of the thromboxane (B8750289) A2-receptor blocker, AH23848 nih.govtaylorfrancis.comwikigenes.org. Studies indicate that the teratological effects observed with AH23848 administration were not attributable to its primary pharmacological action but rather to its metabolic or chemical degradation into compounds like this compound nih.govresearchgate.net. Certain substituted biphenyl compounds, including this compound, have demonstrated a propensity to act as specific teratogens in rat models, with a notable impact on the developing diaphragm nih.govresearchgate.net.
Mechanisms of Developmental Toxicity (e.g., Diaphragmatic Hernia)
The developmental toxicity associated with this compound, particularly as a breakdown product of AH23848, is characterized by the induction of diaphragmatic hernias in developing rat fetuses nih.govtaylorfrancis.comresearchgate.net. Studies involving the administration of AH23848 to pregnant rats revealed a dose-dependent increase in the incidence of diaphragmatic hernias, ranging from minor eventrations to complete absence of the diaphragm nih.gov. The timing of exposure during organogenesis correlated with the specific developmental stage of the diaphragm, suggesting a critical window for its teratogenic effect nih.gov.
A proposed mechanism for the induction of diaphragmatic hernias by this compound involves interference with the muscularization process of the membranous diaphragm. This interference can lead to structural weakness and potential perforations, ultimately resulting in herniation nih.gov. Further research into congenital diaphragmatic hernia (CDH) suggests that some teratogens may exert their effects by disrupting the retinoid signaling pathway (RSP), a crucial process in embryonic development researchgate.net. While not definitively established for this compound in the provided literature, its classification among agents that can induce CDH places it within this context of developmental pathway interference researchgate.net.
Table 1: Incidence of Diaphragmatic Hernia in Rat Fetuses Following AH23848 Administration
| AH23848 Dose (mg/kg twice daily) | Days of Gestation | Incidence of Diaphragmatic Hernia (%) |
| 0 | 7-16 | 0 |
| 10 | 7-16 | Not specified |
| 45 | 7-16 | 1.5 |
| 200 | 7-16 | 100.0 |
| 150 | 7-16 | Up to 42% |
| 150 | 7-11 | Up to 42% |
| 150 | 12-16 | Up to 42% |
Note: Data is derived from studies where AH23848 was administered, and this compound was identified as the teratogenic breakdown product nih.gov. Specific dose-response for this compound itself is not detailed in these findings.
Genotoxic and Non-Genotoxic Mechanisms
Compound List:
this compound
AH23848
4-biphenylcarboxaldehyde
4-biphenylcarboxylic acid
GR36246
Nitrofen
4-biphenyl carboxylic acid (BPCA)
bisdiamine [N,N-octamethylenebis (dichloroacetamide)]
SB-210661
Environmental Fate and Ecological Research
Sorption Mechanisms to Soil Clay Minerals
The interaction of chemical compounds with soil components, particularly clay minerals and soil organic matter, significantly influences their environmental mobility and bioavailability. Clay minerals, with their high surface area and charged surfaces, are capable of adsorbing a wide range of organic substances escholarship.org. 4-Biphenylmethanol, possessing a hydroxyl group, is expected to interact with these soil matrices. Studies have investigated the sorption of various organic compounds to soil, indicating that the nature of the compound, particularly its polarity and functional groups, dictates its affinity for soil components escholarship.org.
The extent of sorption of organic compounds to soil is influenced by factors such as soil organic matter content and ionic strength. A common approach to quantify the sorption of organic chemicals to soil organic carbon is through the use of the organic carbon-water (B12546825) partition coefficient (Koc). For this compound, a relationship between its sorption coefficient (Koc) and its octanol-water partition coefficient (Kow) has been established, suggesting that its interaction with soil organic matter is a key factor in its sorption behavior escholarship.org. The general correlation, logKoc = 0.904 logKow - 0.779, indicates that compounds with higher Kow values tend to sorb more strongly to soil organic matter escholarship.org. While specific studies detailing the direct influence of ionic strength on this compound's sorption to clay minerals were not found in the reviewed literature, ionic strength is generally recognized as a factor affecting the properties of soil solutions and the interactions of charged species within them dss.go.th.
Photodegradation Studies under UV/Visible Light
The susceptibility of a compound to photodegradation, particularly under UV and visible light, is a critical aspect of its environmental fate. Research has explored the interaction of biphenyl (B1667301) derivatives, including this compound, with photocatalytic surfaces like titanium dioxide (TiO2) under light irradiation researchgate.netkobe-u.ac.jpacs.orgresearchgate.net. These studies often investigate the adsorption of these compounds onto the TiO2 surface and their subsequent photocatalytic oxidation. For instance, this compound (BPM) has been studied in conjunction with TiO2 powders, with investigations suggesting that its hydroxyl group plays a significant role in its adsorption onto the TiO2 surface researchgate.netacs.orgresearchgate.net. The observed spectroscopic characteristics indicate the formation of charge transfer complexes between these substrates and the TiO2 surface, which can lead to oxidation reactions when exposed to light researchgate.netacs.orgresearchgate.net. Studies have also noted that visible-light-induced degradation reactions can exhibit different behaviors compared to UV-induced reactions researchgate.net.
Specific identification of the breakdown products resulting from the direct photodegradation of this compound under UV/Visible light in environmental matrices was not explicitly detailed in the reviewed literature. While studies have investigated its interaction with photocatalysts and the generation of reactive species researchgate.net, the precise chemical identities of the resulting degradation intermediates or final products for this compound under these conditions remain to be fully elucidated in the accessible scientific records.
Hydrolytic Stability
Hydrolysis is a chemical process where a compound reacts with water, potentially leading to its transformation into different substances escholarship.org. The stability of this compound in aqueous environments concerning hydrolysis was not extensively detailed in the provided search results. While hydrolysis is recognized as a general environmental transformation pathway for organic compounds escholarship.org, specific kinetic data or findings on the hydrolytic stability of this compound were not found in the reviewed literature.
Biodegradation Pathways in Environmental Systems
The biodegradation of this compound in environmental systems involves microbial transformation processes. Research has indicated that this compound can serve as an intermediate in the microbial metabolism of related compounds. For example, in studies involving the incubation of biphenyl-4-carboxylic acid with C. elegans, this compound was observed to form as an intermediate product. Subsequently, this this compound was further transformed by C. elegans into 4'-hydroxy-biphenyl-4-carboxylic acid ucd.ie. This finding suggests that microbial communities can metabolize this compound, potentially via pathways that involve hydroxylation or other oxidative transformations, leading to its conversion into other organic molecules.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes with Enhanced Sustainability
Future research in the synthesis of 4-biphenylmethanol is increasingly focused on developing environmentally benign and economically viable methods. Current efforts are directed towards optimizing catalytic reduction pathways for biphenyl-4-carbaldehyde, aiming for higher yields and reduced waste generation. For instance, studies are investigating the use of heterogeneous catalysts, such as supported noble metals or metal oxides, which can be easily recovered and reused, thereby enhancing the sustainability of the process.
Furthermore, the exploration of biocatalytic routes using engineered enzymes presents a promising avenue for green synthesis. Biocatalysis offers the potential for high selectivity under mild reaction conditions, minimizing the need for harsh chemicals and reducing energy consumption. Research into novel reaction media, such as ionic liquids or supercritical fluids, is also being pursued to further improve the sustainability profile of this compound production by facilitating catalyst recycling and product separation.
Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds
The biphenylmethanol scaffold serves as a valuable component in the design of advanced functional materials, particularly in the fields of liquid crystals and organic electronics. Research is actively exploring the incorporation of this compound derivatives into chiral liquid crystal structures, leveraging the rigid biphenyl (B1667301) core to influence mesophase behavior and optical properties. Studies have shown that polymers derived from this compound, such as poly(1,1ʹ-BP4MA), exhibit fluorescent properties with emission in the UV-green region and possess high molecular weight and solubility, making them suitable for applications in fluorescent thin layers and coatings nih.govnih.govresearchgate.netresearchgate.nettandfonline.com.
Moreover, the potential of this compound in organic light-emitting diodes (OLEDs) is a significant area of interest. Its derivatives are being investigated as components in emissive layers or charge transport materials, aiming to achieve efficient UV or blue light emission. The ability to tune the electronic and optical properties through structural modification of the biphenylmethanol scaffold is crucial for developing next-generation display technologies and solid-state lighting researchgate.netresearchgate.netresearchgate.netalibaba.comacs.orgacs.org.
In-depth Mechanistic Studies of Biological Activities and Structure-Activity Relationships
While this compound itself may exhibit some biological activities, future research is focused on understanding the underlying mechanisms and establishing detailed structure-activity relationships (SAR) for its derivatives. Studies are investigating how modifications to the biphenyl core and the hydroxyl group influence interactions with biological targets, such as enzymes or receptors. For example, research into anti-inflammatory properties suggests that derivatives can inhibit key inflammatory mediators like NF-κB, leading to reduced production of pro-inflammatory cytokines .
Mechanistic studies are also exploring the compound's potential as an antioxidant, examining how its structure facilitates the neutralization of free radicals through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms nih.gov. Furthermore, the role of this compound derivatives in medicinal chemistry, such as their exploration as scaffolds for drug development, including PD-L1 inhibitors, highlights the need for comprehensive SAR studies to optimize potency and selectivity nih.gov.
Investigation of this compound in Emerging Catalytic Systems
The utility of this compound extends to its application in various catalytic systems, particularly in asymmetric synthesis and photocatalysis. As a chiral auxiliary, derivatives of biphenylmethanol can facilitate the production of enantiomerically enriched compounds by acting as ligands for transition metals, thereby enhancing enantioselective transformations sriramchem.comresearchgate.netresearchgate.net.
In the realm of photocatalysis, this compound has been investigated as a substrate for oxidation reactions mediated by visible light. Studies using lanthanide-based metal-organic frameworks (Ln-MOFs) have demonstrated the selective oxidation of alcohols, including this compound, to their corresponding aldehydes using visible light rsc.orgresearchgate.net. Research into TiO₂ photocatalysis has also examined the one-electron oxidation of biphenyl derivatives, including this compound, revealing that the electronic coupling between the substrate and the TiO₂ surface plays a critical role in the reaction efficiency acs.orgacs.orgnih.govresearchgate.net.
Environmental Remediation Strategies Involving Biphenylmethanol Derivatives
The environmental fate and potential remediation applications of biphenyl derivatives, including those related to this compound, are areas of growing interest. Research into the biodegradation of biphenyl compounds, such as those carried out by Pseudomonas species, provides insights into natural degradation pathways and the enzymes involved, which could be leveraged for bioremediation strategies ethz.chtandfonline.comresearchgate.net.
Furthermore, the development of advanced materials derived from biphenyl scaffolds for environmental applications, such as adsorbents for heavy metal removal from wastewater, is an emerging field. While direct applications of this compound in remediation are less documented, its derivatives could be engineered for specific pollutant capture or catalytic degradation processes, contributing to more sustainable environmental management practices.
Q & A
Q. What are the recommended synthetic routes for 4-Biphenylmethanol in laboratory settings?
Answer: this compound can be synthesized via Friedel-Crafts alkylation or acylation, followed by reduction. For instance, Friedel-Crafts reactions using biphenyl derivatives with formaldehyde equivalents (e.g., paraformaldehyde) in the presence of Lewis acid catalysts like AlCl₃ can yield intermediates, which are then reduced using agents like NaBH₄ or LiAlH₄ to produce the target alcohol . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Key challenges include minimizing polyalkylation byproducts and ensuring regioselectivity.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Answer: Purity assessment typically combines chromatographic (HPLC, GC-MS) and spectroscopic methods:
- NMR (¹H/¹³C): Confirm absence of aromatic proton shifts indicative of impurities (e.g., unreacted starting materials) .
- Melting Point Analysis : Compare observed values with literature data to detect discrepancies caused by contaminants .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 184 for C₁₃H₁₂O) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Waste Management : Segregate chemical waste for professional disposal to avoid environmental contamination .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents or catalysts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound derivatives?
Answer:
- Systematic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the biphenyl ring to assess impacts on antimicrobial or antioxidant activity .
- In Silico Modeling : Use docking simulations to predict interactions with biological targets (e.g., enzyme active sites) and prioritize derivatives for synthesis .
- Dose-Response Assays : Compare EC₅₀ values across derivatives to identify potency trends .
Q. What methodologies resolve contradictions in reported ecotoxicological data for this compound?
Answer:
- Standardized Testing : Follow OECD guidelines for biodegradability (e.g., OECD 301F) and bioaccumulation (e.g., OECD 305) to ensure reproducibility .
- Interlaboratory Comparisons : Replicate studies across independent labs to isolate protocol-specific biases .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to account for variability in experimental conditions .
Q. How can researchers design robust experiments to assess this compound’s role in pharmaceutical intermediates?
Answer:
- Reaction Scalability : Test synthetic routes under continuous-flow conditions to evaluate feasibility for large-scale production .
- Stability Profiling : Monitor degradation under accelerated conditions (e.g., high temperature, UV exposure) to identify shelf-life limitations .
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to detect hepatotoxicity before advancing to in vivo trials .
Methodological Considerations
- Data Validation : Cross-reference analytical results with peer-reviewed datasets (e.g., PubChem, EPA DSSTox) to confirm accuracy .
- Environmental Impact : Prioritize green chemistry principles (e.g., solvent substitution, catalytic efficiency) to minimize ecological footprints .
- Ethical Compliance : Adhere to institutional review protocols for studies involving human-derived samples or animal testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
